4-Chloro-3-(cyclohexyloxy)aniline
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Overview
Description
4-Chloro-3-(cyclohexyloxy)aniline is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is characterized by the presence of a chloro group, a cyclohexyloxy group, and an aniline moiety
Preparation Methods
The synthesis of 4-Chloro-3-(cyclohexyloxy)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Nucleophilic Substitution: 4-chloroaniline undergoes nucleophilic substitution with cyclohexanol under basic conditions to form this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-3-(cyclohexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the chloro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(cyclohexyloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclohexyloxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-3-(cyclohexyloxy)aniline can be compared with other similar compounds such as:
4-Chloroaniline: Lacks the cyclohexyloxy group and has different reactivity and applications.
3-Chloro-4-(3-fluorobenzyloxy)aniline: Similar structure but with a fluorobenzyloxy group instead of a cyclohexyloxy group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-3-cyclohexyloxyaniline |
InChI |
InChI=1S/C12H16ClNO/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 |
InChI Key |
KUVFUFZGVDRQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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